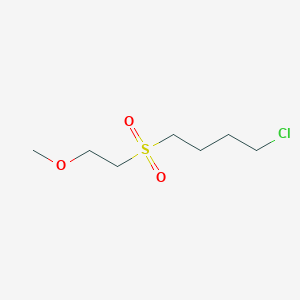
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at elevated temperatures . The reaction is carried out under reflux conditions for several hours until the starting material is completely converted.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position is highly reactive towards nucleophiles, making nucleophilic substitution a common reaction for this compound.
Oxidation and Reduction: The aldehyde group at the 5-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The presence of the aldehyde group also allows for addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine, typically under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at the 2-position.
Oxidation: Carboxylic acids derived from the aldehyde group.
Reduction: Alcohols formed from the reduction of the aldehyde group.
Applications De Recherche Scientifique
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position instead of the 4-position.
Propriétés
Formule moléculaire |
C6H2ClF3N2O |
|---|---|
Poids moléculaire |
210.54 g/mol |
Nom IUPAC |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H2ClF3N2O/c7-5-11-1-3(2-13)4(12-5)6(8,9)10/h1-2H |
Clé InChI |
MQCBTKYCZLHDHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



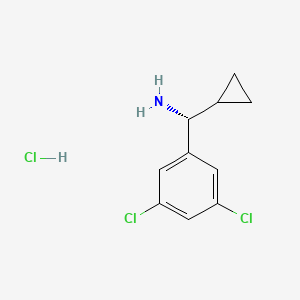
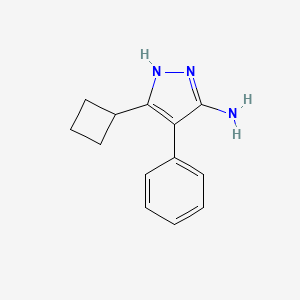
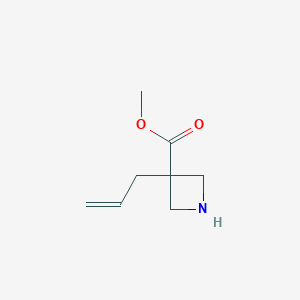
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
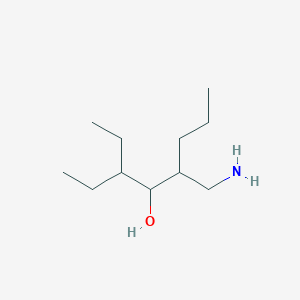
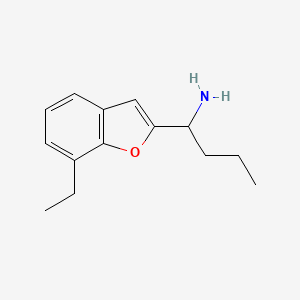
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)
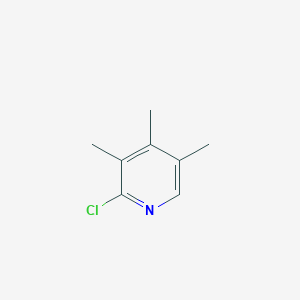
![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
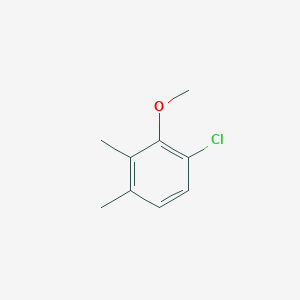
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
